7-Hydroxy-3,4-dihydrocarbostyril

Description

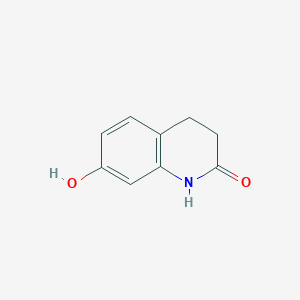

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1,3,5,11H,2,4H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLSFDWYIBUGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382941 | |

| Record name | 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-18-0 | |

| Record name | 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22246-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-3,4-dihydrocarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022246180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXY-3,4-DIHYDROCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFU6XCR3Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Hydroxy-3,4-dihydrocarbostyril: Chemical Structure, Nomenclature, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-3,4-dihydrocarbostyril, also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, most notably the atypical antipsychotic drug aripiprazole. This guide provides a comprehensive overview of its chemical structure, nomenclature, synthesis, and analytical characterization, tailored for professionals in the fields of chemical research and drug development.

Chemical Structure and Nomenclature

This compound possesses a bicyclic structure composed of a benzene ring fused to a dihydropyridinone ring. The hydroxyl group at the 7-position is a key feature, influencing its chemical reactivity and serving as a handle for further molecular modifications.

Chemical Structure:

Nomenclature and Identification:

| Parameter | Value |

| IUPAC Name | 7-hydroxy-3,4-dihydro-1H-quinolin-2-one[1] |

| Synonyms | This compound, 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone, 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone[2] |

| CAS Number | 22246-18-0[2] |

| Molecular Formula | C₉H₉NO₂[2] |

| Molecular Weight | 163.17 g/mol |

| InChI | InChI=1S/C9H9NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1,3,5,11H,2,4H2,(H,10,12) |

| SMILES | C1CC(=O)NC2=C1C=CC(=C2)O[1] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through an intramolecular Friedel-Crafts alkylation of N-(3-hydroxyphenyl)-3-chloropropionamide. This reaction, often referred to as the Mayer-Shigematsu cyclization, typically employs a Lewis acid catalyst such as aluminum chloride.

Synthesis of this compound via Friedel-Crafts Alkylation

Reaction Scheme:

Detailed Methodology:

This protocol is based on established literature procedures.

Step 1: Synthesis of N-(3-hydroxyphenyl)-3-chloropropionamide (Intermediate I)

-

To a stirred solution of 3-aminophenol in a suitable solvent (e.g., acetone or ethyl acetate), 3-chloropropionyl chloride is added dropwise at a controlled temperature (e.g., 0-10 °C).

-

A base, such as sodium bicarbonate, may be added to neutralize the hydrochloric acid formed during the reaction.

-

The reaction mixture is stirred for a specified period (e.g., 1-4 hours) at room temperature.

-

The resulting precipitate of N-(3-hydroxyphenyl)-3-chloropropionamide is collected by filtration, washed with water, and dried.

Step 2: Intramolecular Friedel-Crafts Alkylation

-

A mixture of N-(3-hydroxyphenyl)-3-chloropropionamide and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is heated to a high temperature (e.g., 140-180 °C). A salt mixture of sodium chloride and potassium chloride can be added to facilitate stirring.

-

The reaction is maintained at this temperature for a defined period (e.g., 1-4 hours) to allow for the intramolecular cyclization to occur.

-

Upon completion, the reaction mixture is cooled and then quenched by carefully adding it to a mixture of ice and water or dilute hydrochloric acid.

-

The crude this compound precipitates out of the solution.

-

The crude product is collected by filtration, washed with water, and then purified, typically by recrystallization from a solvent such as aqueous ethanol, to yield the final product.

It is important to note that this reaction can also produce the isomeric 5-hydroxy-3,4-dihydro-2(1H)-quinolinone as a significant byproduct. Careful control of reaction conditions and efficient purification are crucial to obtain a high purity of the desired 7-hydroxy isomer.

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR Spectral Data (Typical values in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | N-H |

| ~9.0 | s | 1H | O-H |

| ~6.8-7.0 | m | 1H | Aromatic C-H |

| ~6.5 | m | 2H | Aromatic C-H |

| ~2.8 | t | 2H | -CH₂- (adjacent to C=O) |

| ~2.4 | t | 2H | -CH₂- (adjacent to aromatic ring) |

¹³C NMR Spectral Data (Typical values in DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O |

| ~155 | C-OH |

| ~140 | Aromatic C-N |

| ~130 | Aromatic C-H |

| ~115 | Aromatic C-C |

| ~110 | Aromatic C-H |

| ~105 | Aromatic C-H |

| ~30 | -CH₂- (adjacent to C=O) |

| ~25 | -CH₂- (adjacent to aromatic ring) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Strong, Broad | O-H and N-H stretching |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2950 | Medium | Aliphatic C-H stretching |

| ~1660 | Strong | C=O (amide) stretching |

| ~1600, ~1500 | Medium | Aromatic C=C stretching |

| ~1250 | Medium | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Electron Ionization Mass Spectrometry (EI-MS) Data:

| m/z | Relative Intensity (%) | Assignment |

| 163 | High | Molecular Ion [M]⁺ |

| 134 | Moderate | [M - C₂H₅]⁺ or [M - CO - H]⁺ |

| 106 | Moderate | Further fragmentation |

Biological Significance and Applications

The primary significance of this compound lies in its role as a key building block in the synthesis of pharmaceuticals. Its most notable application is in the multi-step synthesis of aripiprazole, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. The 7-hydroxy group is a critical attachment point for the butoxy side chain that is characteristic of aripiprazole's structure.

While the direct biological activity of this compound is not extensively studied, its derivatives are a subject of ongoing research for potential therapeutic applications, including as anti-inflammatory and anti-cancer agents.

Conclusion

This compound is a well-characterized organic molecule with a defined chemical structure and nomenclature. Its synthesis, primarily through the Mayer-Shigematsu cyclization, is a key process in the pharmaceutical industry. The analytical techniques of NMR, IR, and MS provide a robust framework for its identification and quality control. For researchers and professionals in drug development, a thorough understanding of the properties and synthesis of this intermediate is essential for the successful production of life-saving medications.

References

An In-Depth Technical Guide to 7-Hydroxy-3,4-dihydrocarbostyril (CAS Number: 22246-18-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Hydroxy-3,4-dihydrocarbostyril (CAS No. 22246-18-0), a key intermediate in the synthesis of the atypical antipsychotic drug aripiprazole. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and purification, and discusses its analytical characterization. Furthermore, it explores the known biological role of this compound, primarily as a metabolite of aripiprazole, and outlines its metabolic pathway. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is a heterocyclic organic compound.[1][2] Its primary significance lies in its role as a crucial building block in the multi-step synthesis of aripiprazole, a widely prescribed medication for the treatment of schizophrenia and bipolar disorder.[3][4] Understanding the chemistry and biological relevance of this intermediate is essential for the efficient production of aripiprazole and for the exploration of its potential as a scaffold for the development of new therapeutic agents. This compound is also identified as OPC-3373, a metabolite of aripiprazole, and its detection in urine is considered a reliable marker for monitoring patient compliance with aripiprazole treatment.[5][6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 22246-18-0 | [7] |

| Molecular Formula | C₉H₉NO₂ | [8] |

| Molecular Weight | 163.17 g/mol | [8] |

| IUPAC Name | 7-hydroxy-3,4-dihydro-1H-quinolin-2-one | [9] |

| Synonyms | 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone, OPC-3373 | [9] |

| Appearance | Solid | [5] |

| Melting Point | 233-237 °C | [5] |

| Solubility | Soluble in DMSO (32 mg/mL) | [10] |

| InChI Key | LKLSFDWYIBUGNT-UHFFFAOYSA-N | [9] |

| SMILES | O=C1CCc2cc(O)ccc2N1 | [5] |

Synthesis and Purification

The synthesis of this compound has been approached through various methods, with the Mayer-Shigematsu cyclization and its modifications being the most prominent.

Synthesis Workflow

The general workflow for the synthesis of this compound typically involves the acylation of an aminophenol derivative followed by an intramolecular Friedel-Crafts alkylation (cyclization).

Experimental Protocols

This protocol is adapted from a patented method for preparing this compound.[11]

-

Reaction Setup: Dissolve 3-aminophenol (0.4 mol) in 40 ml of dried acetone in a reaction flask.

-

Addition of Reagent: While cooling the flask in a water bath, add a solution of 3-chloropropionyl chloride (0.2 mol) in 40 ml of dried acetone dropwise to the 3-aminophenol solution.

-

Reaction: After the addition is complete, heat the resulting suspension to 50 °C and stir for 1 hour.

-

Work-up: Pour the reaction mixture into 300 mL of 1 M hydrochloric acid. Add 150 ml of water and continue stirring at room temperature.

-

Isolation: Collect the precipitated crystals by filtration and dry them at 90 °C to obtain 3-chloro-3'-hydroxypropioanilide.

This protocol is a modification of the original Mayer-Shigematsu cyclization.[11]

-

Reaction Mixture: In a suitable reactor, mix N-(3-hydroxyphenyl)-3-chloropropionamide with aluminum trichloride, sodium chloride, and potassium chloride.

-

Heating: Heat the mixture to 155-160 °C for one hour.

-

Quenching: After cooling, pour the reaction mixture into an ice-water mixture with stirring.

-

Isolation of Crude Product: A solid will precipitate. Collect the solid by filtration and wash it with water. After drying, the crude this compound is obtained.

The crude product can be purified by recrystallization.[11]

-

Dissolution: Dissolve the crude product in 50% aqueous ethanol with the addition of activated carbon.

-

Filtration: Filter the hot solution to remove the activated carbon.

-

Crystallization: Allow the filtrate to cool to induce crystallization.

-

Isolation: Collect the precipitated pure product by filtration and dry it.

An alternative purification method involves the selective reduction of the common impurity, 7-hydroxycarbostyril.[11]

-

Reaction Setup: Dissolve the crude product in a suitable solvent and add a palladium on activated carbon catalyst.

-

Hydrogenation: Carry out the hydrogenation with hydrogen gas under pressure (e.g., 3.5 MPa) and elevated temperature (e.g., 75-80 °C) in an autoclave with stirring for several hours.

-

Work-up: After the reaction, cool the mixture and filter off the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure and cool to induce crystallization of the pure product.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

| Technique | Observed Characteristics | Reference(s) |

| ¹H NMR | Spectral data available on PubChem. | [9] |

| ¹³C NMR | Spectral data available from various suppliers. | [12] |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular weight (163.17 g/mol ). Fragmentation patterns can be analyzed to confirm the structure. | [9] |

| Infrared (IR) Spectroscopy | Characteristic peaks for hydroxyl, amide, and aromatic functional groups. | [13] |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for monitoring reaction progress.

A general workflow for developing an HPLC method for the analysis of this compound is outlined below.

The following is an example of an HPLC method that can be adapted for the analysis of this compound and related compounds. This protocol is based on methods used for aripiprazole and its intermediates.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium bicarbonate).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength suitable for the chromophore, often around 220 nm.

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water.

Biological Activity and Metabolism

The primary biological relevance of this compound is as a metabolite of aripiprazole.[14] Aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[14]

Aripiprazole Metabolism Pathway

Aripiprazole undergoes several metabolic transformations, including dehydrogenation, hydroxylation, and N-dealkylation. This compound (OPC-3373) is formed through the N-dealkylation pathway catalyzed by CYP3A4.[14]

Pharmacological Profile

While this compound itself is generally considered to be an inactive metabolite of aripiprazole, its formation is a key step in the drug's overall pharmacokinetic profile.[13] The parent drug, aripiprazole, and its major active metabolite, dehydro-aripiprazole, are responsible for the therapeutic effects through their partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[3] There is limited publicly available data on the independent pharmacological activity of this compound at various receptors.

Conclusion

This compound is a compound of significant interest in medicinal and pharmaceutical chemistry, primarily due to its indispensable role as an intermediate in the synthesis of aripiprazole. This guide has provided a detailed overview of its chemical properties, synthesis, purification, and analytical characterization. While its direct biological activity appears to be minimal, its formation as a metabolite of aripiprazole is a crucial aspect of the drug's pharmacology. Further research into the potential biological activities of derivatives of the this compound scaffold may open new avenues for drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. CN104356063A - Preparation method of 7-hydroxy-3,4-dihydro-2-(1H) carbostyril - Google Patents [patents.google.com]

- 3. ClinPGx [clinpgx.org]

- 4. farm.ucl.ac.be [farm.ucl.ac.be]

- 5. Quantitative levels of aripiprazole parent drug and metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. calonmedical.com [calonmedical.com]

- 7. 7-Hydroxy-3,4-Dihydro carbostyril – Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [ratnamani.in]

- 8. molkem.com [molkem.com]

- 9. This compound | C9H9NO2 | CID 2785758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. CZ300351B6 - Process for preparing this compound - Google Patents [patents.google.com]

- 12. aseestant.ceon.rs [aseestant.ceon.rs]

- 13. Quantitative levels of aripiprazole parent drug and metabolites in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

An In-depth Technical Guide to 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Hydroxy-3,4-dihydrocarbostyril, a pivotal intermediate in the synthesis of several key pharmaceutical agents. The document details its chemical identity, properties, synthesis protocols, and its significant role in the development of modern therapeutics.

Chemical Identity and Nomenclature

The compound commonly known as this compound is a member of the quinoline family.[1] Its formal IUPAC name and other identifiers are crucial for accurate documentation and research.

IUPAC Name: 7-hydroxy-3,4-dihydro-1H-quinolin-2-one[1]

Other Synonyms:

-

7-hydroxy-3,4-dihydroquinolin-2(1H)-one[2]

-

3,4-Dihydro-7-hydroxy-2(1H)-quinolinone[1]

-

7-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone[3]

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. This data is essential for experimental design, including reaction setup and purification processes.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [1][3] |

| Molecular Weight | 163.17 g/mol | [1][3] |

| Appearance | Solid (form not specified) | [3] |

| Solubility | DMSO: 32 mg/mL (196.11 mM) | [4] |

| InChI Key | LKLSFDWYIBUGNT-UHFFFAOYSA-N | [5] |

Table 1: Physicochemical data for 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Synthesis Methodologies

The synthesis of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one is a critical process, as its purity directly impacts the quality of the final active pharmaceutical ingredient (API). The most established method is an intramolecular Friedel-Crafts type reaction.

This protocol is based on the intramolecular Friedel-Crafts alkylation of an N-substituted chloropropionamide precursor.[5][6]

Objective: To synthesize 7-hydroxy-3,4-dihydroquinolin-2(1H)-one from m-aminophenol.

Step 1: Synthesis of 3-chloro-N-(3-hydroxyphenyl)propionamide

-

To a stirred mixture of m-aminophenol and a base such as sodium bicarbonate in a suitable solvent (e.g., ethyl acetate), add 3-chloropropionyl chloride dropwise at room temperature.[6]

-

The molar ratio of m-aminophenol to sodium bicarbonate to 3-chloropropionyl chloride should be approximately 1:1.1:1.1.[6]

-

After the addition is complete, continue stirring the reaction mixture for a designated period (e.g., 4 hours) to ensure the completion of the acylation reaction.[6]

-

Upon completion, the intermediate, 3-chloro-N-(3-hydroxyphenyl)propionamide, can be isolated using standard workup and purification procedures.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

The isolated 3-chloro-N-(3-hydroxyphenyl)propionamide is mixed with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5][6] The addition of N,N-dimethylacetamide (DMAC) can facilitate the reaction.[6]

-

The mixture is heated to induce cyclization. Historically, high temperatures (160–180°C) were used, leading to the formation of both the desired 7-hydroxy isomer and the 5-hydroxy isomer as a byproduct.[5]

-

The reaction proceeds via an intramolecular electrophilic aromatic substitution, where the chloropropionyl group alkylates the phenyl ring to form the dihydroquinolinone core.

-

After cooling, the reaction mixture is carefully quenched and the product is extracted.

-

Purification is typically performed via recrystallization or column chromatography to isolate the pure 7-hydroxy-3,4-dihydroquinolin-2(1H)-one. A patented process describes a purification method involving catalytic hydrogenation to reduce the 7-hydroxycarbostyril impurity.[7]

Caption: General synthesis workflow.

Application in Drug Development

7-Hydroxy-3,4-dihydroquinolin-2(1H)-one is not pharmacologically active in itself but serves as a crucial building block for several atypical antipsychotic drugs.[8] The 3,4-dihydro-2(1H)-quinolinone structure is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets.[5]

Key APIs Synthesized from this Intermediate:

-

Aripiprazole: An atypical antipsychotic used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.

-

Brexpiprazole: A serotonin-dopamine activity modulator used for schizophrenia and as an adjunctive treatment for major depressive disorder.[8]

-

Cariprazine: A D₂ and D₃ receptor partial agonist used for schizophrenia and bipolar mania.[8]

The 7-hydroxyl group is a key functional handle, allowing for the introduction of long side chains via etherification, which are essential for the pharmacological activity of these drugs.

Caption: Role as a key intermediate in drug synthesis.

Pharmacological Context: Aripiprazole Signaling Pathway

To appreciate the significance of its derivatives, it is useful to understand their mechanism of action. Aripiprazole, synthesized from 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, exhibits a unique pharmacological profile as a partial agonist at dopamine D₂ receptors and serotonin 5-HT₁ₐ receptors, and as an antagonist at 5-HT₂ₐ receptors. This "dopamine-serotonin system stabilizer" activity is thought to underlie its therapeutic efficacy and favorable side-effect profile compared to older antipsychotics.

Caption: Aripiprazole's receptor interaction profile.

References

- 1. This compound | C9H9NO2 | CID 2785758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Hydroxy-3,4-Dihydro carbostyril – Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [ratnamani.in]

- 3. 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | 22246-18-0 | Benchchem [benchchem.com]

- 6. CN104356063A - Preparation method of 7-hydroxy-3,4-dihydro-2-(1H) carbostyril - Google Patents [patents.google.com]

- 7. CZ300351B6 - Process for preparing this compound - Google Patents [patents.google.com]

- 8. apicule.com [apicule.com]

physical and chemical properties of 7-Hydroxy-3,4-dihydrocarbostyril

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-3,4-dihydrocarbostyril, also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, most notably the atypical antipsychotic drug aripiprazole.[1] Its privileged scaffold, the 3,4-dihydro-2(1H)-quinolinone core, is found in numerous FDA-approved drugs, highlighting its importance in drug design and discovery.[2] The presence of a hydroxyl group at the 7-position provides a key site for molecular modifications, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a review of its role as a precursor in key signaling pathways.

Physical and Chemical Properties

The physicochemical properties of this compound are essential for its handling, characterization, and application in synthetic chemistry. A summary of its key properties is presented in the tables below.

General Properties

| Property | Value | Reference |

| IUPAC Name | 7-hydroxy-3,4-dihydro-1H-quinolin-2-one | [3] |

| Synonyms | 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone, 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone, Aripiprazole Impurity A | [3][4][5] |

| CAS Number | 22246-18-0 | [4][6] |

| Molecular Formula | C₉H₉NO₂ | [5] |

| Molecular Weight | 163.17 g/mol | [3][5][6] |

| Appearance | Solid | [6] |

Quantitative Physicochemical Data

| Property | Value | Reference |

| Melting Point | 233-237 °C | [6] |

| Boiling Point (Predicted) | 403.7 ± 45.0 °C | |

| pKa (Predicted) | 9.60 ± 0.20 | |

| Solubility | DMSO: 32 mg/mL (196.11 mM) | [7] |

| XLogP3 | 0.7 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Topological Polar Surface Area | 49.3 Ų | [3] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate characterization and synthesis of this compound. This section outlines protocols for its synthesis and the determination of its key physical and chemical properties.

Synthesis of this compound

A common method for the synthesis of this compound involves an intramolecular Friedel-Crafts alkylation reaction.[2]

Materials:

-

m-Aminophenol

-

Sodium bicarbonate

-

Ethyl acetate

-

3-Chloropropionyl chloride

-

Aluminum chloride (AlCl₃)

-

N,N-dimethylacetamide (DMAC)

-

Methanol

-

Activated carbon

-

Sodium hydroxide (NaOH) solution (47%)

-

3% Sodium hydrosulfite (Na₂S₂O₄) aqueous solution

Procedure:

-

Preparation of 3-chloro-N-(3-hydroxyphenyl)propionamide: To a mixture of m-aminophenol and sodium bicarbonate, add ethyl acetate as a solvent. While stirring at room temperature, add 3-chloropropionyl chloride dropwise to the mixture. The reaction is typically stirred for 4 hours to yield the intermediate, 3-chloro-N-(3-hydroxyphenyl)propionamide.[8]

-

Intramolecular Friedel-Crafts Alkylation: In a reaction vessel, combine the 3-chloro-N-(3-hydroxyphenyl)propionamide intermediate with aluminum chloride and N,N-dimethylacetamide. The molar ratio of the intermediate to aluminum chloride to DMAC is typically 1:3-4:0.4-0.6.[8]

-

Reaction and Work-up: Heat the reaction mixture to 140-150 °C for 5-6 hours.[8] After the reaction is complete, the mixture is cooled, and the crude product is obtained.

-

Purification: Dissolve the crude product in methanol under heating and reflux. Neutralize the solution by adding 47% NaOH solution dropwise. Filter the solution while hot. Add activated carbon to the filtrate and reflux for 30 minutes. Filter the mixture again while hot. To the resulting filtrate, add a 3% aqueous solution of sodium hydrosulfite dropwise to precipitate the purified product. The precipitate is then filtered and dried to yield white crystals of this compound.[8]

Determination of Physical and Chemical Properties

Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a thin-walled capillary tube, which is then placed in the heating block of the apparatus. The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) and the temperature range over which the solid melts is observed and recorded.[2][9][10]

Solubility Determination:

-

Weigh a precise amount of this compound (e.g., 10 mg) into a vial.

-

Add a specific volume of the desired solvent (e.g., 1 mL of DMSO) to the vial.

-

Vortex the mixture for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the solubility is greater than the tested concentration. If not, the process can be repeated with a larger volume of solvent or a smaller amount of solute to determine the saturation point.[11][12][13][14]

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[17][18][19][20][21]

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute an aliquot of this solution to a final concentration of around 10-100 µg/mL.

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI).[22][23][24][25][26]

-

Role in Signaling Pathways

This compound is a pivotal precursor in the synthesis of aripiprazole, an atypical antipsychotic medication.[1] The therapeutic effects of aripiprazole are primarily attributed to its unique pharmacological profile, acting as a partial agonist at dopamine D₂ receptors and serotonin 5-HT₁A receptors, and as an antagonist at serotonin 5-HT₂A receptors.[27][28] Understanding the signaling pathways modulated by these receptors provides insight into the biological significance of aripiprazole and, by extension, its key synthetic intermediate, this compound.

Dopamine D₂ Receptor Signaling Pathway

Aripiprazole's partial agonism at the D₂ receptor allows it to act as a "dopamine stabilizer." In conditions of excessive dopamine, it acts as an antagonist, while in low dopamine states, it exhibits agonist properties.[27] The D₂ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.

Serotonin 5-HT₁A Receptor Signaling Pathway

Aripiprazole's partial agonism at the 5-HT₁A receptor is thought to contribute to its anxiolytic and antidepressant effects.[1] Similar to the D₂ receptor, the 5-HT₁A receptor is a Gi/o-coupled GPCR that inhibits adenylyl cyclase.

Serotonin 5-HT₂A Receptor Signaling Pathway

Aripiprazole acts as an antagonist at 5-HT₂A receptors, which may contribute to its antipsychotic efficacy and a lower incidence of extrapyramidal side effects.[27] The 5-HT₂A receptor is coupled to the Gq/11 signaling pathway.

Conclusion

This compound is a molecule of considerable importance in the field of medicinal chemistry, primarily due to its role as a key building block for the synthesis of aripiprazole and other potential therapeutic agents. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a valuable compound for researchers and drug development professionals. A thorough understanding of its characteristics and its relationship to the signaling pathways modulated by its derivatives is essential for the continued development of novel and effective treatments for a range of neurological and psychiatric disorders. This guide provides a comprehensive foundation of knowledge to support these ongoing research and development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]

- 6. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. byjus.com [byjus.com]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. repository.uncw.edu [repository.uncw.edu]

- 16. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. photometrics.net [photometrics.net]

- 19. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 20. compoundchem.com [compoundchem.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. rsc.org [rsc.org]

- 23. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. youtube.com [youtube.com]

- 26. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 27. pharmacyfreak.com [pharmacyfreak.com]

- 28. droracle.ai [droracle.ai]

An In-depth Technical Guide to 7-Hydroxy-3,4-dihydrocarbostyril: Physicochemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-3,4-dihydrocarbostyril, also known as 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. While its direct biological activities are not extensively documented, it serves as a pivotal intermediate in the synthesis of several key pharmaceutical agents, most notably the atypical antipsychotic drug aripiprazole. Its "privileged scaffold" is a foundation for the development of compounds targeting various biological receptors.[1] This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of the signaling pathways modulated by its prominent derivative, aripiprazole.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₂ | [2][3][4][5][6][7][8][9][10][11][12] |

| Molecular Weight | 163.17 g/mol | [2][3][4][5][6][7][8][9][10][11][12] |

| CAS Number | 22246-18-0 | [2][4][5][6][9][11][12][13] |

| Appearance | Solid | [4][11] |

| Melting Point | 233-237 °C | [4][11] |

| Synonyms | 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone | [2][8][10] |

Experimental Protocols

The primary route for the synthesis of this compound involves an intramolecular Friedel-Crafts alkylation. Below are detailed methodologies for this key reaction.

Synthesis of this compound via Intramolecular Friedel-Crafts Alkylation

This synthesis is a two-step process, starting from m-aminophenol.

Step 1: Synthesis of N-(3-hydroxyphenyl)-3-chloropropionamide

-

Reaction Setup: To a mixture of m-aminophenol and sodium bicarbonate, add the solvent ethyl acetate.

-

Acylation: While stirring the mixture at room temperature, add 3-chloropropionyl chloride dropwise.

-

Reaction Progression: Continue stirring to yield the intermediate, 3-chloro-N-(3-hydroxyphenyl)propionamide.

Step 2: Cyclization to this compound

-

Catalyst and Reagents: In a reaction vessel, combine the intermediate from Step 1, aluminum chloride (AlCl₃), and N,N-dimethylacetamide.

-

Heating: Heat the reaction mixture to a temperature of 140-150°C.

-

Ring Closure: This intramolecular Friedel-Crafts alkylation reaction proceeds for 5-6 hours to form the final product, 7-hydroxy-3,4-dihydro-2(1H)-quinolone.

-

Workup and Purification: The crude product can be purified by crystallization from 50% aqueous ethanol with the addition of activated carbon to yield a product with a melting point of 237-238°C.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

System: HPLC system equipped with a Phenomenex Luna C8(2) column (5 μm, 250×4.6 mm) and a UV detector.

-

Detection Wavelength: 215 nm.

-

Mobile Phase: 80.5:19.5 (v/v) mixture of 0.05M KH₂PO₄ buffer and acetonitrile.

-

Flow Rate: 1.0 ml/minute.

-

Column Temperature: 30°C.

Logical Workflow for Synthesis

References

- 1. This compound | 22246-18-0 | Benchchem [benchchem.com]

- 2. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]

- 6. Exploring the potential pharmacological mechanism of aripiprazole against hyperprolactinemia based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C9H9NO2 | CID 2785758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. molkem.com [molkem.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. 3,4-二氢-7-羟基-2(1H)-喹啉酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone (97%) - Amerigo Scientific [amerigoscientific.com]

- 13. 7-Hydroxy-3,4-Dihydro carbostyril – Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [ratnamani.in]

Solubility Profile of 7-Hydroxy-3,4-dihydrocarbostyril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Hydroxy-3,4-dihydrocarbostyril, a key intermediate in the synthesis of pharmaceuticals such as the atypical antipsychotic aripiprazole, presents a solubility profile that is critical for its purification, reaction kinetics, and formulation development. This technical guide provides a summary of the available solubility data for this compound in organic solvents, outlines a detailed experimental protocol for its solubility determination, and presents visual workflows to aid in experimental design. Despite a comprehensive literature search, quantitative solubility data for this compound across a wide range of organic solvents remains limited. This document compiles the currently available information and provides a framework for generating further solubility data.

Quantitative Solubility Data

A thorough review of scientific literature and patent databases reveals a scarcity of comprehensive quantitative solubility data for this compound in various organic solvents. The available data is summarized in the table below.

| Solvent | Temperature (°C) | Solubility | Concentration (mM) | Data Type | Source |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 32 mg/mL | 196.11 | Quantitative | --INVALID-LINK--[1] |

Qualitative Solubility Information

While quantitative data is sparse, some qualitative insights into the solubility of this compound can be gleaned from the literature:

-

Slightly Soluble: The compound is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol .

-

Poor Solubility for Crystallization: A patent document notes that attempts to crystallize this compound from the following solvents were unsuccessful, suggesting low solubility: water, ethyl acetate, 80% aqueous ethanol, 1-butanol, isobutylmethylketone, methanol, 2-propanol, ethanol, and dichloromethane, as well as their mixtures.

-

Soluble for Recrystallization: Successful recrystallization has been reported from 50% aqueous ethanol , indicating a moderate level of solubility in this solvent mixture.

-

Solubility in Acetonitrile: A certificate of analysis for a related impurity suggests that the compound is soluble in acetonitrile .

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent. This method is robust and provides thermodynamic solubility data.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature incubator shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Vortex mixer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the temperature-equilibrated solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

3.3. Method Validation

To ensure the accuracy and reliability of the solubility data, the analytical method used for quantification should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the determination and application of solubility data.

Caption: Experimental workflow for determining equilibrium solubility using the shake-flask method.

Caption: Logical relationship between factors influencing solubility and its applications.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in pharmaceutical synthesis and development. This guide has summarized the limited available quantitative and qualitative solubility data. The provided detailed experimental protocol for the shake-flask method offers a standardized approach for researchers to generate much-needed, reliable solubility data for this important compound. The generation of a comprehensive solubility profile across a range of pharmaceutically relevant solvents would be a valuable contribution to the field, enabling more efficient process development and formulation design.

References

7-Hydroxy-3,4-dihydrocarbostyril: A Technical Guide to its Physicochemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Hydroxy-3,4-dihydrocarbostyril, a key intermediate in the synthesis of the atypical antipsychotic drug aripiprazole.[1][2] This document details the compound's melting point, discusses its stability, outlines experimental protocols for its synthesis, and presents a workflow for its conversion to aripiprazole.

Physicochemical Properties

This compound, also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is a solid organic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol .[3][4][5] Its purity is crucial for its use in pharmaceutical synthesis, and this can be reflected in its melting point.

Melting Point

The reported melting point of this compound varies across different sources, likely due to variations in purity and analytical methodology. A summary of reported melting points is provided in the table below.

| Melting Point (°C) | Purity/Source | Reference |

| 237-238 | Recrystallized from 50% aqueous ethanol | [6] |

| 230-231.5 | Re-crystallized from methanol | [1] |

| 233-237 | 97% purity |

Stability and Degradation

While specific, comprehensive stability studies for this compound are not extensively detailed in the public domain, its widespread use as a synthetic intermediate suggests it possesses sufficient stability for isolation, purification, and subsequent reaction.

An impurity identified in a crude product of this compound was 7-hydroxycarbostyril, which contains a double bond in the dihydro- portion of the molecule.[6] This suggests that a potential degradation pathway could involve oxidation or dehydrogenation. To ensure the purity of the final product, a process of catalytic hydrogenation can be employed to reduce this impurity back to this compound.[6]

For optimal stability, it is recommended to store the compound in a well-closed container, protected from light and moisture.

Experimental Protocols: Synthesis

The primary method for the synthesis of this compound is the intramolecular Friedel-Crafts alkylation of a precursor molecule.[7][8] Below are detailed protocols based on methodologies described in the scientific literature.

Protocol 1: Synthesis via Friedel-Crafts Alkylation using Aluminum Chloride

This protocol is a common method for the preparation of this compound.[1][8]

Materials:

-

N-(3-hydroxyphenyl)-3-chloropropionamide (3-HPCA)

-

Aluminum chloride (AlCl₃)

-

Ice-cold diluted hydrochloric acid (5% HCl)

-

Methanol

-

Water

-

Activated carbon

Procedure:

-

A reactor is charged with N-(3-hydroxyphenyl)-3-chloropropionamide and 5 equivalents of aluminum chloride.

-

The reaction mixture is heated under stirring to approximately 160°C to form a liquid.

-

The mixture is maintained at 155-165°C for about four hours.

-

Stirring is stopped, and the reaction mixture is cooled to 50°C.

-

Ice-cold 5% hydrochloric acid is slowly added to the reactor over 30 minutes.

-

The mixture is stirred and heated to about 95°C for one hour.

-

The mixture is then cooled to ambient temperature.

-

The precipitated solid is collected by filtration and washed with water.

-

The crude product is dissolved in hot methanol.

-

The hot solution is filtered, and activated carbon is added to the filtrate.

-

The mixture is heated under reflux for 30 minutes, and the activated carbon is removed by filtration.

-

A portion of the methanol is removed by evaporation, and water is added to the residue.

-

The mixture is stirred at ambient temperature for 30 minutes.

-

The colorless crystals of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone are collected by filtration, washed with a cold methanol-water (1:1) mixture, and dried at 50°C overnight.[1]

Protocol 2: Synthesis with a Molten Salt Mixture

This method is a variation of the Friedel-Crafts alkylation that utilizes a mixture of salts to modify the reaction conditions.[1]

Materials:

-

N-(3-hydroxyphenyl)-3-chloropropionamide (3-HPCA)

-

Aluminum chloride (AlCl₃)

-

Potassium chloride (KCl)

-

Sodium chloride (NaCl)

-

Ice-cold water

Procedure:

-

A mixture of N-(3-hydroxyphenyl)-3-chloropropionamide, aluminum chloride, potassium chloride, and sodium chloride (in a ratio of 5:25:3:3 by weight, respectively) is heated to 155-165°C for 1 hour.[1]

-

The reaction mixture is then cooled to room temperature.

-

The mixture is quenched by pouring it into cold water.

-

The precipitated solid product is collected by filtration and washed with water.

Synthetic Workflow: Aripiprazole Synthesis

This compound is a crucial building block for the synthesis of aripiprazole. The following diagram illustrates the synthetic pathway from this intermediate to the final active pharmaceutical ingredient.

Caption: Synthetic pathway from this compound to Aripiprazole.

The synthesis involves an initial O-alkylation of the hydroxyl group of this compound with 1,4-dibromobutane, followed by an N-alkylation coupling reaction with 1-(2,3-dichlorophenyl)piperazine to yield aripiprazole.[1]

References

- 1. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 2. molkem.com [molkem.com]

- 3. This compound | C9H9NO2 | CID 2785758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. CZ300351B6 - Process for preparing this compound - Google Patents [patents.google.com]

- 7. CN104356063A - Preparation method of 7-hydroxy-3,4-dihydro-2-(1H) carbostyril - Google Patents [patents.google.com]

- 8. This compound | 22246-18-0 | Benchchem [benchchem.com]

Spectroscopic Profile of 7-Hydroxy-3,4-dihydrocarbostyril: A Technical Guide

Introduction: 7-Hydroxy-3,4-dihydrocarbostyril, also known as 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS No: 22246-18-0), is a crucial intermediate in the synthesis of pharmaceuticals, most notably the antipsychotic drug aripiprazole.[1][2] Its molecular formula is C₉H₉NO₂, with a molecular weight of approximately 163.17 g/mol .[3][4][5] Accurate structural elucidation and purity assessment are paramount in drug development, making a thorough understanding of its spectroscopic characteristics essential. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for these analyses.

Data Presentation: Spectroscopic Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted): A predicted ¹H NMR spectrum in Methanol-d₄ (MeOD) at 300 MHz shows distinct signals corresponding to the aromatic and aliphatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 6.95 | d | 8.1 | 1H | Aromatic H (H-5) |

| 6.41 | dd | 2.4, 8.1 | 1H | Aromatic H (H-6) |

| 6.35 | d | 2.4 | 1H | Aromatic H (H-8) |

| 2.89 - 2.77 | m | - | 2H | Aliphatic H (-CH₂-C=O) |

| 2.51 | dd | 6.6, 8.4 | 2H | Aliphatic H (Ar-CH₂-) |

| [Source: iChemical][6] |

Note: Detailed experimental ¹³C NMR data was not available in the reviewed sources. However, analysis would be expected to show nine distinct carbon signals, including those for the carbonyl group, aromatic carbons, and two aliphatic carbons.

Infrared (IR) Spectroscopy

An FTIR spectrum is typically acquired using a KBr pellet or ATR technique.[4] While a specific peak list is not available, the characteristic absorption bands can be predicted based on the molecule's functional groups.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |

| 3400 - 3200 (broad) | O-H (Phenol) | Stretching |

| 3300 - 3100 | N-H (Amide) | Stretching |

| 3100 - 3000 | C-H (Aromatic) | Stretching |

| 3000 - 2850 | C-H (Aliphatic) | Stretching |

| ~1660 | C=O (Amide I) | Stretching |

| 1620 - 1450 | C=C (Aromatic) | Stretching |

| ~1540 | N-H (Amide II) | Bending |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.[3] The primary data point obtained is the molecular ion peak.

| m/z Value | Ion | Notes |

| 163.17 | [M]⁺ | Molecular Ion Peak, corresponding to the molecular formula C₉H₉NO₂. |

| [Source: Benchchem][3] |

Note: A detailed fragmentation pattern was not available in the reviewed sources. Fragmentation would likely involve losses related to the amide and hydroxyl functional groups.

Experimental Protocols

Detailed methodologies are crucial for reproducing spectroscopic data. The following protocols are representative for the analysis of this compound.

NMR Spectroscopy

This protocol is suitable for acquiring ¹H and ¹³C NMR spectra of quinolinone derivatives.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean vial.

-

Transfer: Using a pipette with a filter plug, transfer the solution into a 5 mm NMR tube.

-

Acquisition:

-

Acquire a standard ¹H NMR spectrum to check sample shimming and concentration.

-

For quantitative ¹H NMR, use an inverse-gated decoupling sequence to remove ¹³C satellites and ensure accurate integration.

-

For ¹³C NMR, use a standard proton-decoupled pulse sequence with a sufficient relaxation delay to ensure quantitative accuracy of all carbon signals.

-

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.[3]

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of spectroscopic grade KBr powder. Both should be thoroughly dried to prevent moisture absorption.

-

Grinding: Grind the sample and KBr together in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the mixture into a pellet-forming die. Apply a force of approximately 8-10 tons under vacuum for several minutes to form a thin, transparent pellet.

-

Background Measurement: Prepare a blank KBr pellet (containing only KBr) to measure the background spectrum.

-

Sample Measurement: Place the sample pellet in the FTIR spectrometer's sample holder and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is suitable for the analysis of volatile or semi-volatile aromatic compounds.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Splitless mode at 250-300°C.

-

Column: A non-polar capillary column (e.g., DB-5MS or HP-5MS) is typically used.

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of around 300-320°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-500).

-

Transfer Line Temperature: Maintained at approximately 290°C to prevent sample condensation.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

- 1. apicule.com [apicule.com]

- 2. 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone | 22246-18-0 [chemicalbook.com]

- 3. This compound | 22246-18-0 | Benchchem [benchchem.com]

- 4. This compound | C9H9NO2 | CID 2785758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Hydroxy-3,4-Dihydro carbostyril – Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [ratnamani.in]

- 6. 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone, CAS No. 22246-18-0 - iChemical [ichemical.com]

An In-depth Technical Guide to 7-Hydroxy-3,4-dihydrocarbostyril: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-3,4-dihydrocarbostyril, also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is a crucial heterocyclic organic compound. First synthesized in 1927, its significance has grown substantially over the decades, primarily due to its role as a key intermediate in the production of the atypical antipsychotic drug, aripiprazole. This technical guide provides a comprehensive overview of the discovery, history, and detailed synthetic methodologies of this compound. It includes a comparative analysis of various synthetic protocols with quantitative data, detailed experimental procedures, and a discussion of its known biological activities.

Discovery and Historical Development

The foundational synthesis of this compound was first reported in 1927 by Mayer and his colleagues. Their pioneering work involved the intramolecular Friedel-Crafts alkylation of N-(3-hydroxyphenyl)-3-chloropropionamide, a reaction now commonly referred to as the Mayer-Shigematsu Cyclization. This initial method, while groundbreaking, presented challenges in regioselectivity, yielding a mixture of the desired 7-hydroxy isomer and its structural isomer, 5-hydroxy-3,4-dihydro-2(1H)-quinolinone.

A significant refinement of this process was introduced in 1961 by Shigematsu and his team. They modified the catalytic system by incorporating a eutectic mixture of potassium chloride and sodium chloride with the aluminum chloride catalyst. This innovation allowed the reaction to proceed at a lower temperature and with improved yields of the 7-hydroxy isomer.

The importance of this compound surged with the development of aripiprazole, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. As a pivotal building block for aripiprazole, the demand for efficient and high-purity synthesis of this compound has driven further research and optimization of its production methods.

Synthetic Methodologies

The primary route for the synthesis of this compound is the intramolecular Friedel-Crafts alkylation of an N-substituted 3-halopropionamide. Various modifications to the original Mayer-Shigematsu Cyclization have been developed to improve yield, purity, and industrial scalability.

The Mayer-Shigematsu Cyclization

This classical method involves the cyclization of N-(3-hydroxyphenyl)-3-chloropropionamide using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction is generally carried out at high temperatures. A major drawback of this method is the co-production of the 5-hydroxy isomer, which necessitates challenging purification steps.

Refined Synthetic Protocols

Modern adaptations of the Mayer-Shigematsu Cyclization have focused on enhancing regioselectivity and improving reaction conditions. These include the use of mixed catalyst systems and alternative solvents.

Table 1: Comparison of Synthetic Protocols for this compound

| Method | Catalyst | Temperature (°C) | Reaction Time (hours) | Crude Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Mayer (1927) | AlCl₃ | 160-180 | Not specified | Moderate | Low to moderate | Foundational method | Formation of 5-hydroxy isomer |

| Shigematsu (1961) | AlCl₃, KCl, NaCl | 155-165 | 1 | High | Moderate | Reduced isomer formation | High temperature |

| Modern Protocol 1 | AlCl₃ | 155-165 | 4 | 87 (crude) | >99 (after purification) | High purity achievable | Requires extensive purification |

| Modern Protocol 2 | AlCl₃, DMAC | 140-150 | 5-6 | High | High | Lower temperature, improved yield | Use of additional solvent |

Detailed Experimental Protocols

Synthesis of N-(3-hydroxyphenyl)-3-chloropropionamide (Precursor)

To a solution of m-aminophenol and sodium bicarbonate in ethyl acetate, 3-chloropropionyl chloride is added dropwise at room temperature. The reaction mixture is stirred for a specified period, after which the product, N-(3-hydroxyphenyl)-3-chloropropionamide, is isolated and purified.

Modern Protocol for Mayer-Shigematsu Cyclization

A reactor is charged with N-(3-hydroxyphenyl)-3-chloropropionamide and an excess of aluminum chloride. The mixture is heated under stirring to approximately 160°C until a liquid is formed. The reaction is held at 155-165°C for about four hours. After cooling, the reaction is quenched by the slow addition of ice-cold dilute hydrochloric acid. The precipitated crude product is then collected by filtration.

Purification

The crude this compound is often contaminated with the 5-hydroxy isomer and unreacted starting materials. Purification is typically achieved through recrystallization from a suitable solvent system, such as 50% aqueous ethanol, often with the addition of activated carbon to remove colored impurities. A patent describes a method to obtain a purity of over 99.8%[1].

Biological Activity and Signaling Pathways

While primarily valued as a synthetic intermediate, this compound has been shown to possess intrinsic biological activity. It is a weak inhibitor of monoamine oxidase A (MAO-A), with a reported IC50 of 183 μM, and exhibits no inhibitory effect on monoamine oxidase B (MAO-B).

MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A leads to an increase in the synaptic levels of these neurotransmitters, a mechanism of action for several antidepressant and anti-anxiety medications.

References

The Pivotal Role of the 7-Hydroxyl Group in Dihydrocarbostyril Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocarbostyril, also known as 3,4-dihydro-2(1H)-quinolinone, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of pharmacological activities, leading to the development of successful drugs. A key functional group often present in these derivatives is the hydroxyl group at the 7-position. This technical guide provides an in-depth analysis of the critical role this 7-hydroxyl group plays in the structure-activity relationship (SAR), receptor binding, and overall pharmacological profile of dihydrocarbostyril derivatives. Understanding the nuances of this functional group is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic properties.

The 7-Hydroxyl Group: A Key to Biological Activity

The 7-hydroxyl group on the dihydrocarbostyril core is more than a simple substitution; it is a critical determinant of the molecule's interaction with biological targets. Its significance can be attributed to several key factors:

-

Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with amino acid residues in the binding pockets of target receptors. This is crucial for anchoring the ligand and ensuring proper orientation for downstream signaling.

-

Electronic Effects: The electron-donating nature of the hydroxyl group can influence the electron density of the aromatic ring system, modulating the overall electronic properties of the molecule and its interaction with the receptor.

-

Site for Derivatization: The reactivity of the 7-hydroxyl group makes it an ideal handle for synthetic modification. Alkylation, esterification, and other chemical transformations at this position have been extensively explored to fine-tune the pharmacological profile of dihydrocarbostyril derivatives. This allows for the optimization of properties such as potency, selectivity, and metabolic stability.

Case Study: Aripiprazole and its Analogs

Aripiprazole, a widely used atypical antipsychotic, is a prime example of a 7-substituted dihydrocarbostyril derivative. Its therapeutic efficacy is attributed to a unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[1][2] The 7-position of aripiprazole is ether-linked to a butoxy chain connected to a dichlorophenylpiperazine moiety.[3]

While direct quantitative comparisons of 7-hydroxy versus 7-methoxy or unsubstituted aripiprazole analogs are not extensively published in readily available literature, the crucial role of the 7-substituent is evident from the development of numerous derivatives with modifications at this position.[4] Studies on aripiprazole derivatives have shown that even minor changes to the substituent at the 7-position can significantly impact their dopamine receptor antagonist activity.[4]

Signaling Pathways and the 7-Hydroxyl Group's Influence

The 7-hydroxyl group and its derivatives play a significant role in modulating key signaling pathways, primarily through their interaction with G-protein coupled receptors (GPCRs) like the dopamine and serotonin receptors.

Dopamine D2 Receptor Signaling

Aripiprazole's partial agonism at the D2 receptor is a key feature of its mechanism of action. This allows it to act as a dopamine system stabilizer. The interaction of the dihydrocarbostyril core, influenced by the 7-substituent, with the D2 receptor initiates a cascade of intracellular events.

Serotonin 5-HT1A Receptor Signaling

The partial agonism of many 7-substituted dihydrocarbostyril derivatives at the 5-HT1A receptor contributes to their anxiolytic and antidepressant effects. Similar to the D2 receptor, the 5-HT1A receptor is a Gi/o-coupled GPCR.

References

- 1. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and bioactivity of aripiprazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of 7-Hydroxy-3,4-dihydrocarbostyril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-3,4-dihydrocarbostyril, also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is a key intermediate in the synthesis of the atypical antipsychotic drug aripiprazole. Understanding its molecular structure, electronic properties, and spectroscopic characteristics is crucial for optimizing synthetic routes and for the rational design of new derivatives with potential therapeutic applications. While extensive experimental data exists, this technical guide focuses on the theoretical and computational approaches that can be used to investigate the properties of this molecule at a quantum mechanical level. This guide will serve as a comprehensive resource for researchers interested in applying computational chemistry methods to study this compound and related compounds.

Molecular Structure and Properties

This compound possesses a bicyclic structure consisting of a benzene ring fused to a dihydropyridinone ring, with a hydroxyl group substituted on the benzene ring. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| CAS Number | 22246-18-0 |

| IUPAC Name | 7-hydroxy-3,4-dihydro-1H-quinolin-2-one |

Experimental Spectroscopic Data

Experimental spectroscopic data provides a benchmark for theoretical calculations. The following tables summarize the available experimental Fourier-transform infrared (FTIR) and proton nuclear magnetic resonance (¹H NMR) data for this compound.

Table 1: Experimental FTIR Spectral Data [1]

| Wavenumber (cm⁻¹) | Assignment (Tentative) |

| ~3400 | O-H stretching |

| ~3200 | N-H stretching |

| ~1680 | C=O stretching (amide) |

| ~1600-1450 | Aromatic C=C stretching |

| ~1300 | C-N stretching |

| ~1250 | C-O stretching (phenol) |

Note: The assignments are tentative and would be more definitively confirmed through theoretical vibrational analysis.

Table 2: Experimental ¹H NMR Spectral Data [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Tentative) |

| ~9.5 | s | 1H | -OH |

| ~8.5 | s | 1H | -NH |

| ~7.0 | d | 1H | Aromatic CH |

| ~6.5 | dd | 1H | Aromatic CH |

| ~6.4 | d | 1H | Aromatic CH |

| ~2.8 | t | 2H | -CH₂- (adjacent to C=O) |

| ~2.5 | t | 2H | -CH₂- (adjacent to aromatic ring) |

Note: The chemical shifts and multiplicities are approximate and can vary depending on the solvent and experimental conditions. Definitive assignment is best achieved by combining experimental data with theoretical calculations.

Theoretical and Computational Protocols

To gain deeper insight into the molecular properties and to accurately assign spectroscopic features, quantum chemical calculations are invaluable. The following protocols outline the recommended computational methodologies for studying this compound.

I. Geometry Optimization and Vibrational Analysis

A crucial first step in any theoretical study is to determine the molecule's most stable three-dimensional structure. This is followed by a frequency calculation to predict the vibrational spectrum (FTIR and Raman).

Protocol:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

-

Method: Density Functional Theory (DFT) is a robust and widely used method for molecules of this size. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice.[2][3]

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing the electronic structure, especially the lone pairs and pi systems.[2][3]

-

Procedure:

-

Construct the initial 3D structure of this compound.

-

Perform a geometry optimization calculation using the chosen DFT method and basis set.

-

Once the optimization has converged, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure is a true minimum on the potential energy surface.

-

The output of the frequency calculation will provide the theoretical vibrational frequencies, which can be compared with the experimental FTIR data. A scaling factor (typically around 0.96-0.98 for B3LYP) may be applied to the calculated frequencies to improve agreement with experimental values.[3]

-

II. NMR Chemical Shift Calculation

Theoretical calculation of NMR chemical shifts is a powerful tool for the definitive assignment of experimental NMR spectra.

Protocol:

-

Software: A quantum chemistry software package with NMR calculation capabilities (e.g., Gaussian).

-

Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. This should be performed using a DFT functional, with B3LYP being a suitable choice.

-

Basis Set: A basis set such as 6-311++G(d,p) is generally adequate for good results.

-

Procedure:

-

Use the optimized geometry of this compound obtained from the protocol above.

-

Perform a GIAO NMR calculation at the chosen level of theory.

-

The output will provide the absolute isotropic shielding values for each nucleus.

-

To obtain the chemical shifts, the calculated shielding values are typically referenced against the calculated shielding of a standard compound (e.g., Tetramethylsilane - TMS) at the same level of theory, using the equation: δ_sample = σ_TMS - σ_sample.

-

Visualizations

Visual representations are essential for understanding complex relationships and workflows in computational chemistry.

Caption: A typical workflow for the theoretical study of a small molecule.

Caption: Relationship of this compound to Aripiprazole.

Conclusion